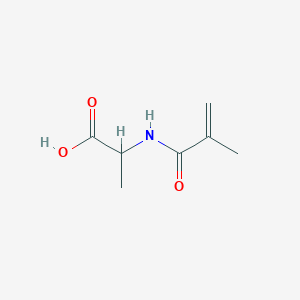
2-(2-Methylprop-2-enoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylprop-2-enoylamino)propanoic acid is an organic compound with the molecular formula C7H11NO3. It contains a carboxylic acid group, a secondary amide group, and a hydroxyl group. This compound is known for its unique structure, which includes multiple bonds and rotatable bonds .
Métodos De Preparación
The synthesis of 2-(2-Methylprop-2-enoylamino)propanoic acid can be achieved through various methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes a combination reaction followed by hydrolysis steps to obtain the desired product . Industrial production methods often focus on optimizing reaction conditions to achieve high purity and yield.
Análisis De Reacciones Químicas
2-(2-Methylprop-2-enoylamino)propanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, it is utilized in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of 2-(2-Methylprop-2-enoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
2-(2-Methylprop-2-enoylamino)propanoic acid can be compared with other similar compounds, such as 2-phenylpropanoic acid and 2-methylpropanoic acid. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications .
Propiedades
Número CAS |
29486-28-0 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6(9)8-5(3)7(10)11/h5H,1H2,2-3H3,(H,8,9)(H,10,11) |
Clave InChI |
FQOWJGGXNSRNJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




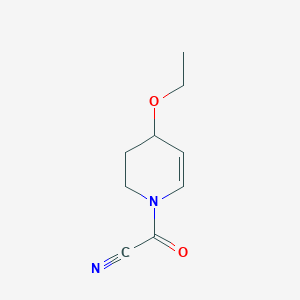

![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
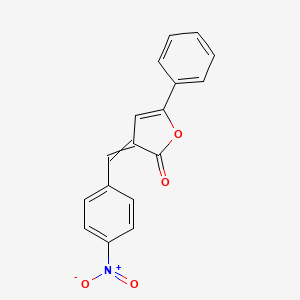

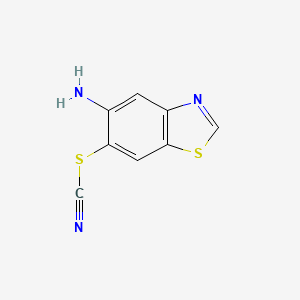
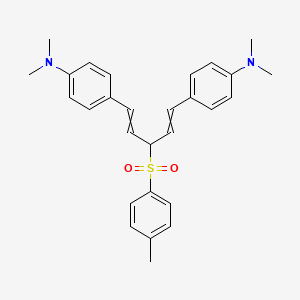
![2,4,6(3H)-Pteridinetrione, 1,5-dihydro-7-[1-(hydroxyimino)propyl]-1,3-dimethyl-](/img/structure/B13804546.png)

![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)

![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
